molecular formula C11H16N2OS B5130518 N-(3-methoxyphenyl)-N'-propylthiourea

N-(3-methoxyphenyl)-N'-propylthiourea

Cat. No. B5130518
M. Wt: 224.32 g/mol
InChI Key: NFDJSTJGDFSOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-propylthiourea (also known as PTUP) is a synthetic compound that has been widely used in scientific research. PTUP is a thiourea derivative that has a unique chemical structure, which makes it useful in various biochemical and physiological studies.

Mechanism of Action

PTUP exerts its biological effects by inhibiting the activity of various enzymes and modulating the production of nitric oxide. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. PTUP also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PTUP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is a potent vasodilator that regulates blood pressure and vascular tone. PTUP has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP. This results in an increase in the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation, smooth muscle relaxation, and inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

PTUP has several advantages as a pharmacological tool for scientific research. It is a potent and selective inhibitor of various enzymes, which makes it useful for studying specific biological processes. PTUP is also relatively easy to synthesize, which makes it readily available for research purposes. However, PTUP has some limitations, including its potential toxicity and the need for careful dosing in animal studies.

Future Directions

There are several future directions for research on PTUP. One area of interest is the role of PTUP in the regulation of vascular tone and blood pressure. Further studies are needed to elucidate the mechanisms by which PTUP modulates the production of nitric oxide and its effects on vascular function. Another area of interest is the potential therapeutic applications of PTUP in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Further studies are needed to evaluate the efficacy and safety of PTUP in animal models and clinical trials.

Synthesis Methods

PTUP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methoxybenzyl isothiocyanate with propylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure PTUP.

Scientific Research Applications

PTUP has been extensively used in scientific research as a pharmacological tool to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases, protein kinase C, and phosphodiesterases. PTUP has also been used to study the role of nitric oxide in the regulation of blood pressure and vascular tone.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-7-12-11(15)13-9-5-4-6-10(8-9)14-2/h4-6,8H,3,7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDJSTJGDFSOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-propylthiourea

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